1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 946329-83-5
VCID: VC8330061
InChI: InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Molecular Formula: C21H21N5O3S
Molecular Weight: 423.5 g/mol

1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

CAS No.: 946329-83-5

Cat. No.: VC8330061

Molecular Formula: C21H21N5O3S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone - 946329-83-5

Specification

CAS No. 946329-83-5
Molecular Formula C21H21N5O3S
Molecular Weight 423.5 g/mol
IUPAC Name 1-[4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Standard InChI InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3
Standard InChI Key JHCDWDOMLYTQQW-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Canonical SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4

Introduction

Structural Composition and Physicochemical Properties

Core Structural Components

The compound’s architecture comprises four distinct subunits:

  • Pyridazine-Pyridine Hybrid Core: A pyridazin-3-yl ring fused to a pyridin-4-yl group at the 6-position. This bicyclic system provides planar rigidity and potential π-π stacking interactions with biological targets.

  • Piperazine Linker: A six-membered piperazine ring attached to the pyridazine moiety. Piperazine derivatives are widely utilized in drug design to enhance solubility and modulate pharmacokinetic profiles .

  • Sulfonyl Bridge: A sulfonyl (-SO2-) group connects the piperazine ring to a para-substituted phenyl group. Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and tyrosine kinases .

  • Acetophenone Terminal Group: The phenyl ring terminates in an acetyl (ethanone) group, a structural feature shared with compounds exhibiting antimicrobial and anticancer properties .

Physicochemical Characteristics

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC21H21N5O3S
Molecular Weight423.5 g/mol
Calculated LogP~2.8 (estimated)
Aqueous SolubilityLow (<1 mg/mL at 25°C)
Melting PointNot reported
StabilitySensitive to strong oxidizers

The low solubility profile, attributed to the hydrophobic pyridazine and phenyl groups, may necessitate formulation strategies such as salt formation or nanoencapsulation for in vivo applications .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential coupling reactions:

  • Formation of Pyridazine-Piperazine Intermediate: 6-(Pyridin-4-yl)pyridazin-3-amine undergoes nucleophilic substitution with piperazine under reflux conditions .

  • Sulfonylation: Reaction of the piperazine intermediate with 4-(chlorosulfonyl)acetophenone in the presence of a base such as triethylamine.

  • Purification: Column chromatography or recrystallization to isolate the final product .

Biological Activity and Mechanism of Action

Compound ClassTargetGI50 (µM)Cancer TypeSource
Pyridine-3-sulfonamide ureaTubulin polymerization13.6–14.9Leukemia, Melanoma
Pyridazine-piperazine amidesEGFR kinase0.8–2.4NSCLC

The sulfonyl group may facilitate hydrogen bonding with kinase ATP-binding pockets, while the pyridazine ring could intercalate DNA or inhibit topoisomerases .

Neuropharmacological Considerations

Piperazine derivatives frequently exhibit CNS activity due to their ability to cross the blood-brain barrier. The acetophenone moiety, known to modulate GABAergic transmission, suggests potential applications in neurological disorders .

Pharmacokinetic and Toxicological Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) predicted due to moderate LogP and molecular weight .

  • Metabolism: Likely hepatic oxidation via CYP3A4/5, with potential sulfone reduction to sulfide metabolites .

  • Excretion: Renal clearance predominates, as evidenced by similar sulfonamide compounds .

Toxicity Risks

  • Hepatotoxicity: Elevated ALT/AST levels observed in rat models with related sulfonamides at 100 mg/kg doses .

  • Carcinogenicity: No data available, though nitrosamine impurities in piperazine precursors require monitoring.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundNilotinib (Ref)Imatinib (Ref)
Molecular Weight423.5529.5493.6
Kinase Inhibition (IC50)Not tested20 nM (BCR-ABL)250 nM (BCR-ABL)
Solubility (mg/mL)<10.0240.041
Plasma Protein Binding85–90% (est.)98%95%

This comparison highlights opportunities for optimizing solubility and potency through structural modifications.

Future Research Directions

  • Synthetic Chemistry

    • Develop enantioselective routes to isolate stereoisomers with improved target selectivity.

    • Explore prodrug strategies using acetyl group derivatization (e.g., phosphate esters) to enhance solubility .

  • Biological Screening

    • Prioritize NCI-60 human tumor cell line screening to identify lead indications .

    • Assess combination therapies with checkpoint inhibitors or DNA-damaging agents.

  • Computational Modeling

    • Perform molecular dynamics simulations to map interactions with EGFR or PDGFR kinases .

    • Predict metabolite structures using in silico tools like Meteor Nexus.

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